Cyanine3.5 NHS ester
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQWBYBQWPADLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44BF4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Principles and Bioconjugation Methodologies Employing Cyanine3.5 Nhs Ester
Mechanistic Elucidation of N-Hydroxysuccinimide Ester Reactivity for Biomolecular Derivatization.antibodies.commst.eduthermofisher.cominterchim.fr
The utility of Cyanine3.5 NHS ester in bioconjugation is predicated on the specific and efficient reactivity of the N-hydroxysuccinimide ester group toward primary amines. broadpharm.comglenresearch.com This reactivity is governed by the principles of nucleophilic acyl substitution and is influenced by various reaction conditions. interchim.frglenresearch.com
Nucleophilic Acyl Substitution Chemistry in Controlled Research Environments.interchim.fr
The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This process proceeds through a tetrahedral intermediate, ultimately leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com While NHS esters are primarily reactive towards aliphatic amines, they can also react with other nucleophiles like hydroxyl and sulfhydryl groups; however, the resulting ester and thioester linkages are less stable and susceptible to hydrolysis or displacement by amines. glenresearch.com The reaction is typically conducted in aqueous buffers, though the dye itself is often first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). lumiprobe.comibiantech.com
The reaction is highly selective for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. nih.gov This selectivity allows for the targeted modification of these specific functional groups within a complex biomolecule. nih.gov
Kinetic and Thermodynamic Considerations for Optimized Conjugation Efficiency.glenresearch.commdpi.comlumiprobe.com
The reaction is generally thermodynamically favorable, leading to the formation of a highly stable amide bond. glenresearch.commdpi.com However, the presence of water introduces a competing hydrolysis reaction, necessitating the use of a molar excess of the NHS ester to ensure efficient labeling of the target amine. glenresearch.com The rate of aminolysis has been shown to be directly proportional to the concentration of the free amine, and the nucleophilic rate constant increases with the basicity of the amine. mst.edu
Table 1: Factors Influencing this compound Conjugation Efficiency
| Parameter | Effect on Conjugation | Optimal Condition/Consideration |
|---|---|---|
| pH | Affects amine protonation and NHS ester hydrolysis. lumiprobe.comjyi.org | pH 7.2 - 9.0; commonly 8.3-8.5. thermofisher.comlumiprobe.com |
| Temperature | Influences reaction rate and hydrolysis. | Room temperature or 4°C. thermofisher.combroadpharm.com |
| Buffer Composition | Amine-containing buffers compete with the reaction. lumiprobe.combroadpharm.com | Use of non-amine buffers like PBS, borate, or bicarbonate. lumiprobe.comthermofisher.com |
| Solvent | Dye solubility and potential for biomolecule degradation. | Dissolve dye in DMSO or DMF before adding to aqueous buffer. lumiprobe.comibiantech.com |
| Reactant Concentration | Molar excess of NHS ester drives the reaction. | Typically a 5- to 20-fold molar excess of the dye. glenresearch.combroadpharm.com |
| Purity of Biomolecule | Contaminants with primary amines will also react. | Dialysis to remove impurities like Tris or ammonium (B1175870) salts. aatbio.com |
Strategic Bioconjugation Protocols for Diverse Macromolecular Classes
The versatility of this compound allows for its application in labeling a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates. lumiprobe.comgenexismolekule.com The specific protocol employed often depends on the nature of the target molecule and the desired outcome of the labeling experiment.
Site-Specific and Random Labeling Approaches for Protein and Antibody Functionalization.mst.edubroadpharm.comglenresearch.comlumiprobe.commdpi.comlumiprobe.comrsc.orgnih.gov
This compound is widely used for the fluorescent labeling of proteins and antibodies. lumiprobe.comglpbio.com The most common approach is random labeling, which targets the primary amines of lysine residues and the N-terminus. nih.gov Since proteins typically contain multiple lysine residues, this method results in a heterogeneous population of labeled molecules. nih.govnih.gov While effective for many applications, this lack of specificity can potentially interfere with protein function or structure. nih.govnih.gov
Site-specific labeling strategies aim to overcome the limitations of random labeling by targeting a single, specific site on the protein. One approach involves exploiting the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues. mdpi.com By carefully controlling the reaction pH (typically at a lower or neutral pH), it is possible to achieve preferential labeling of the N-terminus. mdpi.comjyi.org Another advanced method involves converting the NHS ester into a more chemoselective thioester, which can then specifically react with an N-terminal cysteine residue. mdpi.comnih.govnih.gov
The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that often needs to be optimized. aatbio.com Over-labeling can lead to fluorescence quenching and may negatively impact the protein's biological activity, while under-labeling results in reduced signal intensity. aatbio.com
Table 2: Comparison of Protein Labeling Strategies with this compound
| Labeling Approach | Target Site(s) | Key Characteristics | Common Applications |
|---|---|---|---|
| Random Labeling | N-terminus and ε-amines of lysine residues. nih.gov | Simple, results in heterogeneous labeling. nih.govnih.gov | General fluorescence detection, western blotting, immunofluorescence. nih.gov |
| Site-Specific (N-terminus) | N-terminal α-amine. mdpi.com | Achieved by controlling reaction pH. mdpi.comjyi.org | Studies where label position is critical to maintain function. mdpi.com |
| Site-Specific (N-terminal Cys) | Engineered N-terminal cysteine. nih.gov | Requires protein engineering; highly specific. nih.govnih.gov | Probing specific protein interactions and mechanisms. nih.govacs.org |
Oligonucleotide and Nucleic Acid Construct Derivatization for Genetic Probes.lumiprobe.commst.edulumiprobe.comibiantech.comlumiprobe.comjyi.orgglpbio.comresearchgate.net
This compound is also used to label oligonucleotides and nucleic acids to create fluorescent probes for various applications, including microarrays and in situ hybridization. lumiprobe.comwikipedia.org Since native DNA and RNA lack primary aliphatic amines, they must first be modified to introduce a reactive amine group. wikipedia.org This is typically achieved by incorporating an amino-modified nucleotide, such as aminoallyl-dUTP, during the synthesis or enzymatic preparation of the nucleic acid. wikipedia.orginterchim.fr
The amine-modified oligonucleotide is then reacted with the this compound, following a similar principle to protein labeling. glenresearch.com The reaction is performed in a non-nucleophilic buffer at a pH between 7 and 9. glenresearch.com A common strategy involves dissolving the amine-modified oligonucleotide in a sodium bicarbonate buffer and then adding the NHS ester dissolved in DMSO or DMF. glenresearch.com An alternative "on-column" labeling approach involves reacting an oligonucleotide synthesized with an NHS-ester modifier with an amine-containing label while the oligo is still attached to the solid support, which can be more efficient and require less label. glenresearch.com
Polysaccharide and Glycoconjugate Tagging for Cellular Surface Receptor Studies
The labeling of polysaccharides and glycoconjugates with this compound is crucial for studying their roles in cellular processes, particularly in the context of cell surface receptors. nih.govmdpi.com Similar to nucleic acids, carbohydrates often lack primary amines suitable for direct conjugation. Therefore, a reactive amine group must be introduced. This can be accomplished through various chemical modification strategies, such as periodate (B1199274) oxidation of vicinal diols to form aldehydes, followed by reductive amination with an amino-containing compound. Another approach is metabolic glycan engineering, where cells are cultured with an azido-modified sugar that gets incorporated into cell surface glycans. rsc.org The azide (B81097) group can then be selectively reacted, for example, via a "click" reaction with a molecule that also contains a primary amine, which is subsequently labeled with the NHS ester. rsc.org
Once amine-functionalized, the polysaccharide or glycoconjugate can be labeled with this compound. researchgate.net These fluorescently tagged molecules are invaluable tools for visualizing and tracking carbohydrate-mediated interactions, such as the binding of glycans to lectin receptors on the cell surface, and for studying the dynamics of the cell surface glycome. nih.govmdpi.com
Chromatographic and Electrophoretic Techniques for Labeled Biomolecule Separation and Validation
Following the bioconjugation of this compound to target biomolecules, a critical subsequent step involves the purification of the labeled conjugate from unreacted dye and other reaction components. The validation of the conjugation process is intrinsically linked to this purification. Chromatographic and electrophoretic techniques are fundamental to achieving both high-purity labeled biomolecules and confirming the success of the labeling reaction. These methods separate molecules based on differences in their physical and chemical properties, such as size, charge, and hydrophobicity.
Chromatographic Separation Methodologies
Chromatography is a cornerstone for the purification of Cy3.5-labeled biomolecules. The choice of method depends on the nature of the biomolecule (protein, peptide, or oligonucleotide) and the scale of the preparation.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique frequently employed for both the purification and analysis of Cy3.5-labeled peptides and oligonucleotides. nih.govacs.org
Reverse-Phase HPLC (RP-HPLC): This is the most common mode used. It separates molecules based on their hydrophobicity. The nonpolar stationary phase retains the hydrophobic cyanine (B1664457) dye. Unlabeled biomolecules, being more polar, elute earlier, while the Cy3.5-labeled conjugate, which is more hydrophobic due to the dye moiety, is retained longer and thus elutes later. This differential retention allows for effective separation. The free, hydrolyzed Cy3.5 NHS ester is also highly hydrophobic and is well-separated from the labeled conjugate. mpg.de
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Anion-exchange chromatography, for instance, is particularly useful for purifying fluorescently labeled DNA oligonucleotides, which possess a strong negative charge due to their phosphate (B84403) backbone. researchgate.netnih.gov
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size). acebiolab.com The reaction mixture is passed through a column packed with porous beads. Larger molecules, such as the labeled protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the unreacted Cy3.5 NHS ester and its hydrolysis byproducts, enter the pores, travel a longer path, and elute later. researchgate.net This method is gentle and is often used for purifying larger proteins where preserving the native structure is critical.
Fast Protein Liquid Chromatography (FPLC): FPLC is a medium-pressure chromatography system often used for the preparative scale purification of proteins. It can be equipped with various column types, including size-exclusion and ion-exchange, to purify Cy3.5-labeled proteins using the same principles as HPLC but at lower pressures and typically higher flow rates.
The successful purification is often validated by monitoring the column eluent at two different wavelengths: one at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and one at the absorbance maximum of the Cyanine3.5 dye (approximately 591 nm). smolecule.com The co-elution of peaks at both wavelengths confirms the presence of the labeled conjugate.
Table 1: Overview of Chromatographic Techniques for Cy3.5-Conjugate Purification
| Technique | Separation Principle | Typical Application | Advantages |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Peptides, Oligonucleotides | High resolution, excellent for separating labeled from unlabeled species. |
| Size-Exclusion Chromatography (SEC/Gel Filtration) | Molecular Size | Proteins, large biomolecules | Gentle, preserves protein conformation, effective for removing small molecule impurities. acebiolab.com |
Electrophoretic Validation Techniques
Electrophoresis separates charged molecules in an electric field, typically through a gel matrix. It is a powerful analytical tool for validating the outcome of a labeling reaction.
Polyacrylamide Gel Electrophoresis (PAGE):
SDS-PAGE (Sodium Dodecyl Sulfate-PAGE): This technique is used for proteins. Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. Separation is therefore based almost exclusively on molecular weight. nih.gov When a Cy3.5-labeled protein mixture is run on an SDS-PAGE gel, the labeled protein will exhibit a slight increase in molecular weight compared to the unlabeled protein due to the mass of the attached dye (the mass increase for Cy3.5 is approximately 500-600 Da). ibiantech.com More importantly, the labeled protein band can be visualized directly on the gel using a fluorescence imager set to the excitation and emission wavelengths of Cy3.5, confirming that the covalent attachment was successful. interchim.fr Unreacted dye will typically run at the dye front.
Denaturing PAGE for Oligonucleotides: Similar principles apply to the purification of labeled oligonucleotides, where high-resolution denaturing polyacrylamide gels can separate labeled from unlabeled strands. nih.gov
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE): While classically employing Cy2, Cy3, and Cy5, the principles of 2D-DIGE are relevant. nih.govspringernature.com This advanced electrophoretic technique separates complex protein mixtures first by isoelectric point (pI) and then by molecular weight. springernature.com By labeling a sample with Cyanine3.5, one could analyze changes in protein expression or post-translational modifications. The presence of fluorescent spots on the 2D gel provides validation of labeling across a proteome.
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for the analysis of labeled peptides and oligonucleotides. Separation occurs in a narrow capillary tube, and detection can be achieved via on-column fluorescence detection, providing quantitative data on the purity of the Cy3.5-labeled product.
Table 2: Representative Data from Separation and Validation Techniques
| Analysis Method | Sample | Expected Observation | Interpretation |
|---|---|---|---|
| RP-HPLC | Mixture of a peptide and its Cy3.5-labeled form | Two distinct peaks. The labeled peptide peak has a longer retention time than the unlabeled peptide. | Successful separation based on increased hydrophobicity of the conjugate. |
| SDS-PAGE | Unlabeled Protein vs. Cy3.5-labeled Protein | A band in the labeled lane with slightly lower mobility (higher apparent MW). The band is visible with a fluorescence scanner. | Covalent attachment of the dye to the protein is confirmed. |
Advanced Imaging and Spectroscopic Applications of Cyanine3.5 Nhs Ester in Research
Multi-Dimensional Fluorescence Microscopy for Subcellular and Tissue-Level Analysis
Cyanine3.5 NHS ester is a valuable tool in fluorescence microscopy for visualizing cellular and subcellular structures with high clarity. axispharm.com Its bright fluorescence and good photostability contribute to high-resolution imaging of both fixed and living specimens. axispharm.com
In confocal and multiphoton microscopy, this compound enables the acquisition of high-resolution, three-dimensional images of biological samples. These techniques are crucial for eliminating out-of-focus light and allowing for optical sectioning of thick specimens, providing clear, depth-resolved views of cellular architecture and tissue organization. The spectral properties of Cyanine3.5 are well-suited for excitation with common laser lines used in these microscopes, such as the 532 nm laser. baseclick.eu For instance, cyanine (B1664457) dye-labeled RNA has been successfully visualized using fluorescence confocal microscopy to study its distribution and dynamics within cells. Multiphoton microscopy, with its deeper tissue penetration and reduced phototoxicity, can further benefit from the use of bright and stable fluorophores like Cyanine3.5 for imaging within complex biological systems. targetmol.com
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of biological structures at the nanoscale. nih.govtuwien.at While direct applications of this compound in STED, PALM, or STORM are not extensively documented in the provided results, related cyanine dyes are integral to these methods. For example, dyes like Cy3B are used in STED and STORM imaging. nih.gov These techniques rely on the photoswitching properties of fluorophores. nih.govtuwien.at For STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), fluorophores are stochastically activated and imaged, allowing for their precise localization. nih.govtuwien.at STED (Stimulated Emission Depletion) microscopy uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. nih.gov The development of new fluorophores with optimal photophysical characteristics, including high brightness and photostability, is crucial for advancing these super-resolution modalities. researchgate.net
This compound is suitable for live-cell imaging, allowing researchers to observe dynamic cellular processes in real-time. smolecule.com A key advantage is its ability to effectively label living cells without significantly affecting their viability. smolecule.com Studies have shown that this compound specifically labels live cells, as it does not stain dead cells. apexbt.comsmolecule.com This specificity is critical for accurately tracking cellular events and protein interactions in their native environment. smolecule.com For example, it has been used to label HepG2 cells for visualization with fluorescence microscopy over several hours. medchemexpress.com The ability to track labeled molecules within living cells provides invaluable insights into processes such as protein trafficking, localization, and interactions. smolecule.com
Flow Cytometry and Microarray Platforms for High-Throughput Cellular and Molecular Profiling
This compound is utilized in high-throughput analysis methods like flow cytometry and microarrays. smolecule.comaxispharm.com In flow cytometry, it is used to label cell populations based on specific markers, facilitating their analysis and sorting. axispharm.com The bright fluorescence of Cyanine3.5 provides a distinct signal for precise cell detection. axispharm.com Similarly, in microarray analysis, this dye can be used to label proteins or nucleic acids, which are then hybridized to the microarray chip for high-throughput screening and analysis of molecular interactions. The stable and bright signal of Cyanine3.5 contributes to the sensitivity and reliability of these high-throughput platforms. smolecule.com
In Vivo Optical Imaging for Pre-clinical Pharmacodynamic and Bioresearch Applications (Excluding Clinical Human Trials)
Cyanine dyes, including those with spectral properties similar to Cyanine3.5, are employed for in vivo optical imaging in small animal models. nih.gov Near-infrared (NIR) fluorophores are particularly advantageous for in vivo applications due to their ability to penetrate tissue more deeply and reduce autofluorescence. nih.gov While Cyanine3.5 itself is not a NIR dye, the principles of using fluorescently labeled probes for in vivo imaging are well-established.
Non-invasive imaging techniques are essential for tracking the fate of cells and molecular probes within a living organism. nih.gov Fluorescently labeled cells or molecules can be tracked to understand their biodistribution, target accumulation, and clearance. nih.gov For example, studies have used cyanine dye conjugates to track the localization of monoclonal antibodies to tumors in mice. nih.govacs.org This allows for the real-time visualization of how a therapeutic or diagnostic agent behaves in a preclinical model. nih.gov While specific examples using Cyanine3.5 for in vivo cell tracking were not found, the methodology of labeling cells or probes with a fluorescent dye and imaging them in a small animal model is a common application for cyanine dyes in general. nih.govresearchgate.net
Data Tables
Table 1: Spectral Properties of Cyanine3.5 and Related Dyes
| Compound | Excitation Max (nm) | Emission Max (nm) | Application Notes |
|---|---|---|---|
| This compound | ~591 smolecule.comantibodies.com | ~604 smolecule.comantibodies.com | Used for labeling proteins and nucleic acids for fluorescence microscopy and flow cytometry. smolecule.comaxispharm.com |
| Cyanine3 NHS ester | 550 glpbio.com | 570 glpbio.com | Commonly used for labeling proteins and antibodies; provides a bright orange signal. glpbio.com |
| Cyanine5 NHS ester | 649 rndsystems.com | 666 rndsystems.com | Red fluorescent dye suitable for fluorescence microscopy and flow cytometry. rndsystems.com |
Table 2: Compound Names Mentioned in this Article | Compound Name | | | :--- | | this compound | | Cyanine3 NHS ester | | Cyanine5 NHS ester | | Sulfo-Cyanine3.5 NHS ester | | Cyanine3.5 carboxylic acid | | Cyanine7 NHS ester | | Cy3B monofunctional NHS ester | | Alexa Fluor 647 | | ATTO 488 | | Oregon Green 488 | | BD Horizon V500 | | IR-800CW | | FNIR-Tag | | Hoechst 33342 |
Quantitative Analysis of Biodistribution in Experimental Systems
The near-infrared (NIR) fluorescence of certain cyanine dyes makes them particularly suitable for in vivo imaging, as longer wavelengths of light can penetrate tissues more effectively. axispharm.com this compound, when conjugated to targeting molecules such as peptides or antibodies, enables the quantitative analysis of their biodistribution in experimental systems. kimnfriends.co.kr This is crucial for applications like monitoring drug delivery to specific organs or tracking the progression of tumors in cancer research. axispharm.com
By labeling a molecule of interest with this compound, researchers can visualize and quantify its accumulation in different tissues and organs over time using techniques like fluorescence imaging. The intensity of the fluorescence signal directly correlates with the concentration of the labeled molecule, providing a powerful tool for understanding pharmacokinetic and pharmacodynamic properties in preclinical studies.
Table 1: Research Findings on Biodistribution using Cyanine Dye Conjugates
| Labeled Molecule | Targeting | Imaging Modality | Key Finding |
| Urea-based PSMA inhibitors | Prostate-Specific Membrane Antigen (PSMA) | Near-Infrared Fluorescence Imaging | High uptake in PSMA-positive tumors, enabling clear visualization and tracking. nih.gov |
| Peptidase-resistant ligands | Bradykinin B2 receptor | Cytofluorometry and Imaging | Successful labeling and visualization of receptors for functional studies. kimnfriends.co.kr |
| Amphiphilic cationic nanoparticles | N/A (diffusion study) | Photoacoustic Imaging | Visual tracing of nanoparticle diffusion and biodistribution after injection. kimnfriends.co.kr |
Advanced Spectroscopic Characterization Methodologies
The unique photophysical properties of this compound make it a versatile probe for various advanced spectroscopic techniques.
Steady-State and Time-Resolved Fluorescence Spectroscopy for Environmental Probing
Fluorescence spectroscopy, encompassing both steady-state and time-resolved methods, is a powerful technique for studying the light-emitting properties of molecules. edinst.com Steady-state fluorescence measures the intensity and wavelength of emitted light under constant excitation, providing information about the electronic energy levels of the fluorophore. edinst.com Time-resolved fluorescence, on the other hand, utilizes pulsed light sources to study the decay kinetics of the fluorescence emission, which occurs on the picosecond to nanosecond timescale for dyes like cyanines. edinst.combmglabtech.com
The fluorescence quantum yield and lifetime of cyanine dyes, including Cyanine3.5, are highly sensitive to their local environment. nih.govcambridge.org Factors such as solvent polarity, viscosity, and binding to biomolecules can significantly alter these properties. nih.govacs.orgscirp.org For instance, the fluorescence quantum yield of Cy3, a closely related dye, increases when it is attached to DNA. acs.org This sensitivity allows this compound to be used as a probe to characterize the microenvironment of labeled biomolecules. By measuring changes in fluorescence intensity and lifetime, researchers can gain insights into conformational changes, binding events, and the local chemical environment of the molecule of interest. nih.govscirp.org
Table 2: Representative Photophysical Properties of Cyanine3.5
| Property | Value |
| Excitation Maximum | ~576-591 nm broadpharm.comantibodies.com |
| Emission Maximum | ~603-604 nm broadpharm.comantibodies.comlumiprobe.com |
| Molar Extinction Coefficient | ~116,000 M⁻¹cm⁻¹ antibodies.comlumiprobe.com |
| Fluorescence Quantum Yield | ~0.35 antibodies.comlumiprobe.com |
Fluorescence Anisotropy and Polarization for Molecular Rotational Dynamics
Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescently labeled molecule. cambridge.orgresearchgate.net When a fluorophore is excited with polarized light, the emitted light will also be polarized to a certain degree. The extent of this polarization, or anisotropy, depends on how much the molecule rotates during the fluorescence lifetime. researchgate.net Slower rotation, often due to the binding of the labeled molecule to a larger partner, results in a higher anisotropy value. researchgate.net
By labeling a biomolecule with this compound, researchers can use fluorescence anisotropy to study its rotational dynamics. acs.org This provides information about molecular size, shape, and binding interactions. researchgate.net For example, an increase in the fluorescence anisotropy of a Cyanine3.5-labeled protein upon the addition of a binding partner would indicate the formation of a larger complex and a corresponding decrease in rotational speed. core.ac.uk This method is particularly useful for studying protein-DNA and protein-protein interactions. acs.org
Förster Resonance Energy Transfer (FRET) Applications for Proximity Sensing and Interaction Studies
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nanometers). celtarys.comnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances. mdpi.com
Cyanine3.5 can serve as either a donor or an acceptor in a FRET pair, often paired with other cyanine dyes like Cy5. acs.orginterchim.fr By labeling two different molecules of interest (or two different domains of the same molecule) with a FRET donor and acceptor pair, researchers can study their interaction or conformational changes. nih.gov If the two labeled entities come into close proximity, FRET occurs, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. celtarys.com This allows for the real-time monitoring of dynamic biological processes, such as protein folding, protein-protein interactions, and nucleic acid hybridization, both in solution and within living cells. mdpi.comnih.gov
Integration of Cyanine3.5 Nhs Ester in Novel Biosensor and Nanotechnology Research Platforms
Development of Fluorescent Biosensors for Specific Analyte Detection
The favorable spectral properties and amine-reactive nature of Cyanine3.5 NHS ester have facilitated its use in the development of highly specific fluorescent biosensors.
Aptamer-Based and Antibody-Based Sensing Strategies
This compound is a tool for labeling antibodies and oligonucleotides, which form the basis of many sensing platforms. windows.netlumiprobe.comantibodies.com The NHS ester functional group allows for straightforward conjugation to the primary amine groups present on lysine (B10760008) residues in antibodies or to oligonucleotides that have been synthesized with an amine modification. glpbio.comglpbio.com This labeling enables the creation of fluorescently tagged antibodies for use in immunoassays and aptamer-based sensors, where the fluorescence signal can be modulated by the binding of the target analyte.
Enzyme Activity and Small Molecule Detection Assays
The dye is also utilized in assays for detecting small molecules and monitoring enzyme activity. glpbio.comglpbio.com By labeling a protein or peptide that specifically binds to a small molecule, the dye can act as a reporter in competitive or direct binding assays. aatbio.comglpbio.com In the context of enzyme kinetics, this compound can be used to label either an enzyme substrate or a product, allowing for real-time monitoring of enzymatic reactions through changes in the fluorescence environment or polarization. While specific research examples are not detailed in the provided sources, its general applicability for labeling proteins and peptides underpins its utility in these assay formats. raybiotech.com
Functionalization of Nanomaterials with this compound for Enhanced Research Tools
The covalent labeling capabilities of this compound extend to the surface functionalization of various nanomaterials, creating sophisticated probes for advanced research applications.
Polymeric Nanoparticles and Liposomes for Targeted Delivery Research
This compound is an exemplary dye for the functionalization of polymer-coated nanoparticles. google.com In one approach, amphiphilic polymers are first used to coat nanoparticles, such as those made of iron oxide; these polymers present reactive groups that can then be conjugated with dyes like this compound. google.com This strategy creates stable, fluorescently labeled nanoparticles for imaging and tracking. Research has also demonstrated the use of related cyanine (B1664457) dyes for labeling other nanostructures, including cyanine dye-doped silica (B1680970) nanoparticles and liposomes, for applications in fluorescence imaging and targeted delivery studies. lumiprobe.comdoi.org For instance, Cy5.5 NHS ester, a longer-wavelength analog, has been used to label pH-responsive coacervate droplets, a form of polymeric nanoparticle, for protein carrier research. broadpharm.com
Table 2: Research Applications of this compound in Nanomaterial Functionalization
| Nanomaterial | Research Application | Finding | Reference |
| Polymer-Coated Iron Oxide Nanoparticles | Universal tool for biolabelling | This compound is listed as an exemplary dye for coupling to polymer ligands designed for nanoparticle coating. | google.com |
| Silica Nanoparticles | Enhanced fluorescence imaging | Cyanine dye-doped silica nanoparticles provide controlled and enhanced fluorescence. | lumiprobe.com |
| Liposomes | Targeted delivery research | sulfo-Cyanine3 NHS ester, a related dye, was used to functionalize liposomes. | doi.org |
Quantum Dots and Metallic Nanostructures as Hybrid Fluorescent Tags
This compound and its sulfonated analogs are used to create hybrid fluorescent tags by combining them with inorganic nanomaterials like quantum dots (QDs) and metallic nanoparticles. A study demonstrated the self-assembly of photosensitizers with quantum dots that were labeled with sulfo-Cyanine3.5 NHS ester, mediated by cucurbit nih.govuril, for potential applications in photodynamic therapy and bioimaging. lumiprobe.com In another area of research, the effect of various fluorescent labels, including Cyanine3 NHS ester, on the affinity of DNA for gold nanoparticles (AuNPs) has been systematically studied. mdpi.com This research is crucial for developing DNA-AuNP conjugates used in biosensing and diagnostics, where the fluorescent tag's properties can influence the stability and performance of the nanostructure. mdpi.com
Microfluidic and Lab-on-a-Chip Integration for Automated Research Workflows
The properties of cyanine dyes, including their NHS ester derivatives, are well-suited for integration into microfluidic and lab-on-a-chip systems, enabling miniaturized and automated biological assays. The chemistry of NHS esters is effective in these systems for immobilizing or labeling biomolecules. escholarship.org
Research has shown that antibody conjugation with a fluorescent tag can be performed directly within a microfluidic reactor. In one example, an antibody was reacted with sulfo-Cyanine3 NHS ester on acoustically confined microcarrier particles within a chip, demonstrating the feasibility of on-chip synthesis of fluorescent bioconjugates. nih.gov Other work has utilized NHS-activated sulfo-Cyanine3 for labeling in the context of optofluidic multiplex detection of viral pathogens on a lab-on-a-chip platform. researchgate.net Furthermore, the general principle has been applied using Cy3-labeled microRNA within an integrated microfluidic chip designed to dissociate and sense ribonucleoprotein complexes, highlighting the utility of these dyes in complex, multi-step on-chip workflows. nd.edu
Methodological Innovations and Comparative Studies of Cyanine3.5 Nhs Ester
Strategies for Mitigating Photobleaching and Enhancing Photostability in Prolonged Experiments
Cyanine3.5 (Cy3.5) is recognized for its notable photostability, a crucial attribute for experiments requiring prolonged or repeated exposure to excitation light. axispharm.com However, like all fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence. Several strategies are employed to counteract this phenomenon and extend the useful experimental window.
One common approach is the use of commercially available antifade mounting media. These reagents often contain antioxidants or triplet state quenchers that reduce the generation of reactive oxygen species (ROS), a primary driver of photobleaching. nih.gov ROS can react with the polymethine chain of the cyanine (B1664457) dye, leading to its degradation. acs.org
Another strategy involves the chemical modification of the dye structure itself. For instance, the introduction of sulfonate groups to create sulfo-cyanine dyes not only enhances water solubility but can also improve photostability. glenresearch.com Additionally, linking the dye to proteins or encapsulating it within nanoparticles can shield it from the environment and reduce photobleaching. nih.gov The hydrophobic pocket of proteins like albumin can restrict intramolecular rotations that lead to non-radiative decay pathways and protect the dye from photobleaching. nih.gov
Furthermore, the choice of imaging conditions plays a significant role. Minimizing the intensity and duration of excitation light is a straightforward yet effective method to reduce photobleaching. The use of pulsed laser excitation with time-gated detection can also enhance the signal-to-noise ratio by discriminating against short-lived autofluorescence, thereby allowing for lower excitation power. sigmaaldrich.com Some studies have also explored the use of specific chemical additives, such as thiol-containing reducing agents, which in some cases can induce a reversible "dark state" that can protect the fluorophore from permanent photodamage. cambridge.org
Approaches to Minimize Non-Specific Interactions and Autofluorescence in Complex Biological Matrices
In complex biological samples, non-specific binding of fluorescent probes and endogenous autofluorescence can significantly obscure the desired signal, leading to poor signal-to-noise ratios. Several methods are available to address these challenges when using Cyanine3.5 NHS ester.
To reduce non-specific binding, which often arises from hydrophobic or electrostatic interactions, various blocking agents can be employed. nicoyalife.com Bovine serum albumin (BSA) is a common blocking protein that can saturate non-specific binding sites on surfaces and within tissues. nicoyalife.com The use of non-ionic surfactants, such as Tween 20, can disrupt hydrophobic interactions that contribute to non-specific binding. nicoyalife.com Adjusting the ionic strength of the buffer with salts like sodium chloride can also help to shield charged interactions. nicoyalife.com
For cyanine dyes specifically, which have a known tendency to bind non-specifically to monocytes and macrophages, specialized blocking buffers have been developed. researchgate.net These buffers are formulated to prevent this dye-mediated non-specific binding without affecting specific antibody-antigen interactions in applications like flow cytometry. researchgate.net
Autofluorescence, the natural fluorescence of biological materials, is another major hurdle, particularly in the shorter wavelength regions of the spectrum. nih.govcore.ac.uk One of the key advantages of using dyes that excite and emit at longer wavelengths, like Cy3.5 and other red-emitting dyes, is the reduction in background autofluorescence from the sample and materials like glass or plastic supports. sigmaaldrich.com Many cellular components that contribute to autofluorescence, such as NADH and flavins, fluoresce in the blue and green regions. By shifting to the orange-red spectrum of Cy3.5, this interference is minimized. core.ac.uk
Design and Synthesis of Photoactivatable and Environmentally Responsive Cyanine3.5 Derivatives
The development of "smart" fluorescent probes that can be activated by specific stimuli or respond to changes in their local environment represents a significant advancement in fluorescence-based research. While specific examples for Cyanine3.5 are emerging, the principles are well-established within the broader cyanine dye family.
Photoactivatable derivatives are designed to remain in a non-fluorescent or "caged" state until they are "uncaged" by light of a specific wavelength. This allows for precise spatial and temporal control over fluorescence activation. One strategy involves the synthesis of borohydride-reduced cyanines, known as "hydrocyanines," which are weakly fluorescent until they are oxidized, a process that can be initiated by reactive oxygen species (ROS). nih.govcore.ac.uk Another approach involves the reversible addition of thiol-containing compounds to the polymethine chain, which renders the dye non-fluorescent until it is reverted by irradiation at a different wavelength. cambridge.org Recent research has also demonstrated the photoconversion of some cyanine dyes, like Cy5, into shorter-wavelength dyes, such as Cy3, upon photoexcitation, a phenomenon that could potentially be harnessed for photoactivation purposes. acs.orgacs.org
Environmentally responsive derivatives are engineered to exhibit changes in their fluorescence properties, such as intensity or emission wavelength, in response to their molecular surroundings. nih.gov For example, the fluorescence of some cyanine dyes can be sensitive to the polarity and viscosity of their environment. nih.gov This sensitivity can be exploited to probe changes in cellular microenvironments. The design of such probes often involves modifying the cyanine structure to enhance these environmentally sensitive properties. While the fluorescence of standard cyanine dyes is generally considered to be relatively insensitive to pH, derivatives can be designed to act as pH sensors. nih.govlumiprobe.com
The synthesis of these advanced derivatives often involves multi-step organic chemistry. For instance, a photoextension strategy has been developed to synthesize trimethine cyanines from indole (B1671886) derivatives, demonstrating a free radical mechanism. researchgate.net Functional groups can also be introduced at various positions on the cyanine core to tune its properties or provide handles for further modification. researchgate.net
Comparative Analysis with Alternative Fluorescent Probes for Specific Research Endpoints
The selection of a fluorescent probe is dictated by the specific requirements of the experiment. This compound is often compared with other dyes based on its spectral properties, suitability for multiplexing, conjugation efficiency, and stability.
Evaluation of Spectral Properties and Multiplexing Capabilities in Research Assays
This compound exhibits an excitation maximum around 591 nm and an emission maximum around 604 nm. windows.netantibodies.combroadpharm.com This places it in the orange-red region of the visible spectrum. Its relatively narrow absorption and emission peaks are advantageous for multiplexing, which is the simultaneous detection of multiple targets. axispharm.com In multiplex assays, it is crucial to select dyes with minimal spectral overlap to avoid crosstalk between detection channels.
The broader absorption spectra of cyanine dyes compared to some other dye families, like the Alexa Fluor series, can offer more flexibility in the choice of laser excitation sources. interchim.fr For instance, Cy3.5 can be efficiently excited by various common laser lines.
When designing a multiplex experiment, Cy3.5 is often paired with dyes that have distinct spectral profiles. For example, it can be used alongside a green-emitting dye like Cy2 or a far-red emitting dye like Cy5. interchim.fr The minimal spectral overlap between these dyes allows for their simultaneous use with appropriate filter sets.
| Feature | Cyanine3.5 |
| Excitation Max (nm) | ~591 |
| Emission Max (nm) | ~604 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~116,000 |
| Quantum Yield | ~0.35 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation partner.
Assessment of Conjugation Efficiency and Stability in Diverse Research Applications
This compound is a reactive dye designed for covalent labeling of primary amino groups (-NH2) present in proteins, peptides, and amino-modified oligonucleotides. antibodies.comibiantech.com The N-hydroxysuccinimide (NHS) ester group reacts with amines under mild basic conditions (typically pH 8.0-9.0) to form a stable amide bond. nih.govaatbio.com
The efficiency of conjugation can be influenced by several factors, including the concentration of the protein and dye, the pH of the reaction buffer, and the presence of any interfering substances. aatbio.com For optimal labeling, protein concentrations are typically recommended to be in the range of 2-10 mg/mL. aatbio.com The presence of amine-containing buffers (e.g., Tris or glycine) or stabilizers like BSA can interfere with the conjugation reaction and should be removed prior to labeling. aatbio.com
The stability of the resulting Cy3.5-conjugate is generally high due to the covalent nature of the amide linkage. nih.gov Cyanine dyes, in general, offer good photostability, which is crucial for applications involving repeated or prolonged light exposure. syronoptics.com In terms of chemical stability, Cy3 and Cy3.5 have been shown to be more stable than Cy5 and Cy5.5, particularly under basic conditions at elevated temperatures. glenresearch.comresearchgate.net This makes them a better choice for applications that may involve harsh deprotection steps, such as in oligonucleotide synthesis. glenresearch.comglenresearch.com
The introduction of sulfonate groups in sulfo-cyanine dyes not only improves water solubility but can also lead to more stable conjugates by reducing aggregation, which can cause fluorescence quenching. glenresearch.com
Computational and Theoretical Investigations into Cyanine3.5 Nhs Ester Systems
Molecular Modeling and Docking Studies of Dye-Biomolecule Interactions
Molecular modeling and docking are essential computational techniques used to predict and analyze the non-covalent binding of a small molecule (ligand), such as a cyanine (B1664457) dye, to a larger biomolecule (receptor), like a protein or nucleic acid. These studies are crucial for understanding the mechanisms of fluorescent labeling and sensing.
Docking simulations predict the preferred orientation and conformation of the dye when bound to a biomolecule, as well as the binding affinity. The process involves sampling a large number of possible binding poses and scoring them based on an energy function that approximates the binding free energy. This allows researchers to identify the most stable dye-biomolecule complexes.
Research on various cyanine dyes reveals that their interactions with biomolecules are predominantly governed by non-covalent forces. karazin.uasemanticscholar.org Key interactions include:
Hydrophobic Interactions: The aromatic rings of the cyanine core tend to interact favorably with nonpolar regions of biomolecules.
π-π Stacking: The planar aromatic structure of cyanine dyes facilitates stacking interactions with aromatic residues in proteins (e.g., tryptophan, tyrosine) or the bases of DNA. nih.gov
Hydrogen Bonds: While the core of the dye is largely hydrophobic, substituents and the NHS ester group can form hydrogen bonds with appropriate donor or acceptor groups on the biomolecule. semanticscholar.org
In the context of nucleic acids, molecular docking studies on a range of cyanine dyes have shown that the binding mode can vary. Many cyanines preferentially bind to the minor groove of double-stranded DNA. karazin.ua However, dyes with more extended structures may favor interaction with the major groove. karazin.uasemanticscholar.org The binding is often driven by hydrophobic and van der Waals interactions with specific nucleotide residues. karazin.uasemanticscholar.org For instance, studies have indicated affinities for adenine (B156593) and cytosine residues. karazin.ua
For proteins, the binding site is determined by the surface topology and chemical properties of the protein. The NHS ester group of Cyanine3.5 NHS ester is specifically designed to react with primary amine groups, such as the side chain of lysine (B10760008) residues, forming a stable covalent bond. aatbio.com While docking studies typically model non-covalent interactions, they can be used to predict the most likely binding pockets where such a reaction could occur, prior to the covalent linkage. Studies on other cyanine dyes have shown that they can also bind non-covalently to proteins like avidin (B1170675) and immunoglobulins (IgG). nih.gov
| Interaction Type | Description | Key Molecular Features |
| Hydrophobic | Interactions between nonpolar surfaces to minimize contact with water. | Aromatic rings of the cyanine core and nonpolar amino acid residues or DNA bases. |
| Van der Waals | Weak, short-range electrostatic attractions between induced dipoles. | Contributes to the overall binding affinity and specificity with numerous close contacts. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Planar structure of the cyanine dye and aromatic systems in proteins or nucleic acids. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Possible involvement of dye substituents and polar groups on the biomolecule. |
| Covalent Linkage | Formation of a chemical bond between the dye and the biomolecule. | Reaction of the NHS ester group with primary amines (e.g., lysine residues). |
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Phenomena
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for understanding the electronic structure and spectroscopic properties of cyanine dyes. mdpi.comthaiscience.info These methods allow for the calculation of molecular orbitals, electronic transitions, and the resulting absorption and emission spectra, providing a theoretical foundation for experimentally observed phenomena.
The characteristic intense color of cyanine dyes arises from a π-to-π* electronic transition, where an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can model the energies and spatial distributions of these frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of maximum absorption (λmax).
TD-DFT is widely used to calculate vertical excitation energies, which correspond to the energy required to excite an electron without any change in the molecular geometry. mdpi.comresearchgate.net These calculated energies can be directly compared to experimental absorption spectra. However, the accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. mdpi.comnih.gov Various studies have benchmarked different functionals (e.g., B3LYP, PBE0, M06-2X, CAM-B3LYP) to find the best agreement with experimental data for cyanine dyes. thaiscience.infonih.govnih.gov While TD-DFT can sometimes overestimate transition energies, linear scaling procedures can be applied to achieve high accuracy, often predicting λmax to within 10-20 nm of the experimental value. researchgate.net
These computational approaches can also model the effects of the solvent environment on the spectroscopic properties using models like the Polarizable Continuum Model (PCM). mdpi.comthaiscience.info Furthermore, quantum chemical calculations can be used to investigate other photophysical parameters, such as fluorescence quantum yields and the mechanisms of non-radiative decay, which often involve intramolecular twisting. nih.gov
| Computational Method | Application in Cyanine Dye Research | Key Parameters Calculated |
| DFT (Density Functional Theory) | Calculation of ground-state electronic structure. thaiscience.info | Molecular geometry, HOMO/LUMO energies, electron density distribution. mdpi.com |
| TD-DFT (Time-Dependent DFT) | Calculation of excited-state properties and electronic transitions. researchgate.net | Vertical excitation energies (absorption maxima), oscillator strengths, emission energies. mdpi.com |
| PCM (Polarizable Continuum Model) | Simulation of solvent effects on electronic structure and spectra. thaiscience.info | Solvatochromic shifts (changes in λmax in different solvents). |
Predictive Modeling for Optimized Probe Design and Performance in Research Applications
A key advantage of computational chemistry is its ability to guide the rational design of new fluorescent probes with tailored properties. nih.govillinois.edu By systematically modifying the chemical structure of a parent dye like Cyanine3.5 in silico, researchers can predict how these changes will affect its photophysical and chemical properties before undertaking complex and costly synthesis.
Predictive modeling can be used to optimize several key performance characteristics of a fluorescent probe:
Wavelength Tuning: Quantum chemical calculations can predict the effect of adding different substituents to the cyanine core. nih.gov Electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, leading to predictable red or blue shifts in the absorption and emission spectra. nih.gov This allows for the design of probes for specific instrument laser lines or for multicolor imaging experiments.
Brightness and Quantum Yield: The brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. TD-DFT can predict changes in transition dipole moments, which are related to the extinction coefficient. nih.gov Computational models can also explore pathways for non-radiative decay, such as intramolecular rotation, providing insights into how structural modifications can increase rigidity and enhance the quantum yield. nih.gov
Environmental Sensitivity: For the development of "smart" or "fluorogenic" probes, modeling can be used to design dyes that change their fluorescence properties in response to specific environmental cues like viscosity, pH, or the presence of a target analyte. nih.gov For example, modeling can help design probes based on viscosity-sensitive molecular rotors, where fluorescence is quenched in low-viscosity environments but enhanced upon binding to a target that restricts rotation. nih.govnih.gov
Solubility and Aggregation: Computational models can predict properties like the Gibbs free energy of solvation (ΔGsolv), which indicates the solubility of the dye in different solvents. nih.gov This is crucial for ensuring biocompatibility and preventing aggregation in aqueous biological buffers, as dye aggregation can lead to fluorescence quenching. mdpi.com
This predictive approach accelerates the development of high-performance probes for advanced research applications, from high-resolution microscopy to in vivo imaging. nih.govmdpi.com By creating a feedback loop between theoretical prediction and experimental validation, researchers can more efficiently navigate the vast chemical space to discover novel probes with superior performance.
Emerging Research Frontiers and Future Directions for Cyanine3.5 Nhs Ester Derivatives
Application in Single-Molecule Spectroscopy and Nanoscale Imaging
The unique photophysical properties of Cyanine3.5 make it a valuable tool in the fields of single-molecule spectroscopy and nanoscale imaging, which demand bright and photostable fluorophores.
One of the key applications of Cyanine3.5 is in Förster Resonance Energy Transfer (FRET), a technique that allows for the measurement of distances on the nanometer scale. In single-molecule FRET (smFRET) studies, Cyanine3.5 can be paired with an appropriate acceptor dye, such as Cyanine5.5, to probe the dynamics and conformational changes of biomolecules. A recent study characterized the Cy3.5-Cy5.5 dye pair for smFRET analysis of nucleic acids and nucleosomes, demonstrating its photostability for approximately 5 minutes under continuous illumination. nih.govnih.gov This stability is crucial for observing dynamic biological processes in real-time. The research also confirmed the proximity-dependent FRET between this dye pair when conjugated to double-stranded DNA, highlighting its suitability for in vitro studies of DNA and chromatin substrates. nih.govnih.gov
In the realm of super-resolution microscopy, which bypasses the diffraction limit of light to achieve nanoscale resolution, the photophysics of cyanine (B1664457) dyes are of great interest. Techniques like direct stochastic optical reconstruction microscopy (dSTORM) rely on the photoswitching of fluorophores between a fluorescent and a dark state. While not as commonly used as some other cyanine derivatives in dSTORM, Cyanine3.5 has been noted in studies investigating the photoconversion of cyanine dyes. axispharm.com Intense irradiation can lead to a "photoblueing" effect in some cyanine dyes, where the fluorophore is photoconverted to a blue-shifted species. axispharm.com Understanding and controlling such photochemical reactions is an active area of research, with the potential to develop new photoswitching mechanisms for super-resolution imaging.
The table below summarizes key findings related to the application of Cyanine3.5 in single-molecule and nanoscale imaging:
| Application | Key Findings | Significance |
| Single-Molecule FRET (smFRET) | The Cy3.5-Cy5.5 dye pair is photostable for ~5 minutes under continuous illumination. nih.govnih.gov | Enables real-time observation of biomolecular dynamics. |
| Demonstrates proximity-dependent FRET on dsDNA. nih.govnih.gov | Suitable for distance measurements in nucleic acid and chromatin studies. | |
| Super-Resolution Microscopy | Cyanine3.5 can undergo photoconversion upon intense irradiation. axispharm.com | Potential for development of new photoswitching strategies for techniques like dSTORM. |
Integration into Optogenetic Tools and Photo-Controlled Biological Systems
Optogenetics and photo-controlled biological systems rely on the use of light to precisely control the activity of proteins and other biomolecules. This is often achieved by incorporating photosensitive domains into proteins or by using "caged" molecules that are activated by light.
Currently, there is limited direct evidence of Cyanine3.5 NHS ester being widely integrated into optogenetic tools or photo-controlled systems. These fields typically utilize genetically encoded photosensory proteins or small molecules with specific photoactivatable ("caging") groups. bio-techne.combio-techne.com The NHS ester functionality of Cyanine3.5 is designed for covalent labeling of amines, rather than for photo-activation.
However, the development of photoactivatable fluorophores, often referred to as "caged" dyes, represents a promising future direction. bio-techne.com This approach involves modifying a fluorophore with a photolabile protecting group that quenches its fluorescence. Upon irradiation with a specific wavelength of light, this "cage" is removed, and the dye becomes fluorescent. While this technology has been applied to other classes of dyes, the development of a photoactivatable or "caged" version of Cyanine3.5 could open up new avenues for its use in pulse-chase experiments and for tracking the movement of labeled molecules with high spatiotemporal control.
The principles of creating photo-controlled systems could be extended to Cyanine3.5 derivatives in the future. For instance, a biomolecule could be labeled with a modified Cyanine3.5 that not only acts as a fluorescent reporter but also contains a moiety that can induce a conformational change or release a therapeutic agent upon light activation. This would represent a significant advancement, moving the role of the dye from a passive observer to an active participant in biological processes.
Advancements in High-Resolution Proteomics and Metabolomics Research Utilizing Fluorescent Tagging
Fluorescent tagging has become an indispensable tool in proteomics and metabolomics for the sensitive detection and quantification of proteins and metabolites. Cyanine dyes, in general, are well-suited for these applications due to their high extinction coefficients and bright fluorescence.
In the field of proteomics, a key technique is two-dimensional difference gel electrophoresis (2D-DIGE). This method allows for the comparison of protein expression levels between different samples on the same gel, thereby minimizing experimental variability. In a typical DIGE experiment, protein samples are pre-labeled with spectrally distinct, size- and charge-matched fluorescent dyes, such as derivatives of Cy2, Cy3, and Cy5. Although Cy3.5 is not one of the traditional DIGE dyes, its spectral properties, falling between Cy3 and Cy5, could potentially be exploited for multiplexed experiments. The NHS ester chemistry of Cyanine3.5 allows for the efficient labeling of lysine (B10760008) residues in proteins, a standard method in DIGE workflows.
The high quantum yield and photostability of Cyanine3.5 are advantageous for the detection of low-abundance proteins. Advancements in imaging technology, coupled with the use of bright fluorescent tags like Cyanine3.5, are pushing the limits of detection in proteomics, enabling the analysis of smaller sample sizes and the identification of subtle changes in protein expression.
While the application of fluorescent tagging in metabolomics is less established than in proteomics, there is growing interest in developing fluorescent probes for the detection of specific metabolites. The development of Cyanine3.5 derivatives with reactive groups that can specifically label certain classes of metabolites could provide a powerful tool for imaging the spatial distribution and temporal dynamics of these small molecules within cells and tissues.
The following table outlines the current and potential applications of this compound in proteomics and metabolomics:
| Field | Application | Advancement |
| Proteomics | 2D-Difference Gel Electrophoresis (DIGE) | Potential for inclusion in multiplexed experiments due to its unique spectral properties. |
| Western Blotting and Immunoassays | High brightness and photostability enhance the sensitivity of protein detection. | |
| Metabolomics | Fluorescent Probes for Metabolites | Future development of derivatives for specific metabolite labeling could enable in situ imaging. |
Development of Novel Conjugation Chemistries Beyond Amine Reactivity
While the reaction of NHS esters with primary amines is a robust and widely used method for labeling biomolecules, there is a growing demand for alternative conjugation chemistries that offer greater specificity and versatility. The development of novel conjugation strategies for cyanine dyes, including derivatives of Cyanine3.5, is an active area of research.
One of the most significant advancements in this area is the use of bioorthogonal chemistry, which involves reactions that can occur in a biological environment without interfering with native biochemical processes. A prominent example is the "click chemistry" reaction between an azide (B81097) and an alkyne. Researchers have synthesized cyanine dyes functionalized with azide or alkyne groups, allowing them to be specifically conjugated to biomolecules that have been metabolically or genetically engineered to contain the complementary reactive handle. This approach offers a high degree of specificity that is not achievable with amine-reactive labeling. For example, alkyne-functionalized cyanine dyes have been used to specifically label proteins that have been metabolically engineered to contain azido-sugars.
Another strategy involves the use of maleimide (B117702) chemistry to target thiol groups found in cysteine residues. This provides an alternative to labeling lysine residues and can be advantageous when the primary amines of a protein are located in its active site or are otherwise important for its function.
The development of these novel conjugation chemistries for the cyanine dye family expands the toolkit available to researchers. A Cyanine3.5 derivative with an azide, alkyne, or maleimide functionality would allow for more targeted and sophisticated labeling strategies in a variety of applications, from cell imaging to proteomics.
The table below compares different conjugation chemistries for cyanine dyes:
| Chemistry | Reactive Group on Dye | Target on Biomolecule | Key Advantage |
| Amine-Reactive | N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine) | Robust and widely used method. |
| Thiol-Reactive | Maleimide | Thiols (e.g., Cysteine) | Alternative to amine labeling, useful for specific protein sites. |
| Bioorthogonal | Azide | Alkyne | High specificity, allows for labeling in complex biological systems without side reactions. |
| Alkyne | Azide | High specificity, complementary to azide-alkyne click chemistry. |
Q & A
Q. What are the key spectral properties of Cyanine3.5 NHS ester, and how do they influence experimental design in fluorescence-based assays?
this compound exhibits an absorption maximum at 591 nm (ε = 116,000 L·mol⁻¹·cm⁻¹) and an emission maximum at 604 nm, with a fluorescence quantum yield of 0.35 . These properties make it suitable for applications requiring red-shifted fluorescence, such as multiplex imaging with minimal spectral overlap. Researchers should select excitation/emission filters aligned with these wavelengths and account for potential cross-talk when combining with dyes like Cy5 or Alexa Fluor 593. The high molar extinction coefficient ensures bright labeling, but photobleaching rates should be quantified during long-term imaging .
Q. How does the reactivity of this compound with primary amines impact protein or oligonucleotide labeling protocols?
this compound forms stable amide bonds with primary amines (e.g., lysine residues or oligonucleotide amino modifiers). Standard protocols involve dissolving the dye in anhydrous DMSO to prevent hydrolysis, followed by reaction in pH 8.0–9.0 buffers (e.g., bicarbonate) for 1–2 hours at 4–25°C . To avoid over-labeling, maintain a 5–10-fold molar excess of dye to target molecules. Post-labeling, purification via size-exclusion chromatography or dialysis is critical to remove unreacted dye, which can cause background noise .
Q. What are the advantages of using non-sulfonated this compound in organic media versus aqueous environments?
Non-sulfonated Cyanine3.5 (e.g., from APExBIO) is ideal for reactions in organic solvents like dichloromethane or acetonitrile, where sulfonated derivatives may precipitate. This property is advantageous for labeling hydrophobic proteins or synthesizing lipid-conjugated probes . However, in aqueous solutions, sulfonated analogs (e.g., sulfo-Cy3.5) are preferred due to enhanced solubility and reduced aggregation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported fluorescence quantum yields or labeling efficiencies of this compound across studies?
Variability in quantum yield (e.g., 0.35 in vs. other reports) may arise from differences in solvent polarity, pH, or impurities in dye batches. To mitigate this, standardize buffer conditions (e.g., 10 mM PBS, pH 7.4) and validate dye purity via HPLC or absorbance ratios (CF260/CF280 < 0.3 indicates minimal free NHS ester) . Cross-calibrate fluorescence measurements using reference dyes (e.g., fluorescein) and report instrument settings (e.g., integration time, detector gain) to ensure reproducibility .
Q. What experimental strategies minimize dye-dye interactions when using this compound in multiplexed imaging with spectrally similar probes?
To reduce Förster resonance energy transfer (FRET) or self-quenching:
- Limit labeling density to ≤1 dye per 10 kDa of protein.
- Use spectral unmixing algorithms to distinguish overlapping emission profiles .
- Validate specificity via control experiments with single-dye conjugates.
- For oligonucleotide labeling, incorporate spacers (e.g., hexaethylene glycol) between the dye and binding site to sterically hinder interactions .
Q. How does DNA concentration affect the efficiency of one-step NHS ester labeling, and how can this be optimized for low-abundance targets?
(Table 13) demonstrates that DNA concentrations below 50 µg/mL reduce labeling efficiency due to insufficient amine accessibility. For low-concentration samples:
- Increase reaction time to 4–6 hours.
- Use a 20-fold molar excess of this compound.
- Add stabilizing agents (e.g., 0.01% BSA) to prevent adsorption losses. Post-labeling, quantify efficiency via absorbance (A591/A260 ratio) or fluorescence correlation spectroscopy .
Q. What methodologies validate the specificity of Cyanine3.5-labeled probes in complex biological systems (e.g., live-cell imaging)?
- Perform blocking experiments with excess free amine competitors (e.g., glycine) to confirm covalent labeling .
- Use knockout controls (e.g., CRISPR-edited cell lines lacking the target protein) to assess nonspecific binding.
- Conduct time-lapse imaging to monitor probe internalization kinetics and compartment-specific localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
